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Compound of Interest

Compound Name: 4-Methoxybenzyl bromide

Cat. No.: B024875

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-
methoxybenzyl bromide (CsHoBrO), a key reagent in organic synthesis, particularly as a
protecting group for alcohols and phenols. This document is intended for researchers,
scientists, and professionals in drug development and related fields, offering a centralized
resource for its spectroscopic characterization.

Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 4-methoxybenzyl
bromide.

'H NMR Spectral Data

Solvent: CDCIs Frequency: 400 MHz
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm o, Protons
Ar-H (ortho to
7.31 d 8.7 2H
OCHs3)
Ar-H (meta to
6.87 d 8.7 2H
OCHs)
4.49 S - 2H -CHz2Br
3.81 S - 3H -OCHs
13C NMR Spectral Data
Solvent: CDCls
Chemical Shift (8) ppm Assignment
159.6 C-OCHs
130.4 Ar-CH (ortho to OCHs3)
129.9 Ar-C (ipso to CH2Br)
114.2 Ar-CH (meta to OCHs)
554 -OCHs
33.7 -CH2Br

FT-IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and

3000-2800 Medium , _

aliphatic)
1610, 1585, 1512 Strong C=C stretch (aromatic ring)
1248 Strong C-O-C stretch (asymmetric)
1175 Medium In-plane C-H bend (aromatic)
1030 Medium C-O-C stretch (symmetric)

Out-of-plane C-H bend (p-
825 Strong ] )

disubstituted)
605 Medium C-Br stretch

Mass Spectrometry Data

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

202 3 [M]* (with 81Br)

200 3 [M]* (with 7°Br)

121 100 [M-Br]* (base peak)
91 Moderate [C7H7]* (tropylium ion)
78 Moderate [CeHe]*

77 Moderate [CeHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy (*H and **C)
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o Sample Preparation: Dissolve approximately 10-20 mg of 4-methoxybenzyl bromide in
~0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an internal
standard.

e Instrument Setup:

[e]

Use a 400 MHz (or higher) NMR spectrometer.

o

Lock the spectrometer on the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to achieve optimal resolution.

[¢]

Tune and match the probe for both *H and 13C nuclei.
e 'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set a spectral width of approximately 12 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set a spectral width of approximately 220 ppm.

o Use a sufficient number of scans for adequate signal intensity, especially for quaternary
carbons.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra and reference them to the TMS signal (0.00 ppm).

o Integrate the peaks in the *H NMR spectrum.
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o Identify the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As 4-methoxybenzyl bromide is a liquid at room temperature, the neat
liquid can be analyzed directly.

e Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition:

o

Record a background spectrum of the clean ATR crystal.

[¢]

Apply a small drop of the 4-methoxybenzyl bromide sample onto the ATR crystal.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[e]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
o Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the absorbance or transmittance spectrum.

o Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 4-methoxybenzyl bromide in a volatile
organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a
suitable inlet system, such as a gas chromatograph (GC-MS) or direct injection.

 lonization: Utilize electron ionization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for
example, from m/z 40 to 300.

o Data Acquisition and Processing:
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o Acquire the mass spectrum.

o ldentify the molecular ion peaks, considering the isotopic pattern of bromine (7°Br and 8Br
in an approximate 1:1 ratio).

o l|dentify the base peak and other significant fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the
chemical structure, as well as a typical experimental workflow.

Relationship between Spectral Data and Chemical Structure
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Caption: Correlation of spectral techniques to molecular features.
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General Experimental Workflow for Spectral Analysis

4-Methoxybenzyl Bromide Sample

(Sample P.reparatiorh
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¢ To cite this document: BenchChem. [Spectral Analysis of 4-Methoxybenzyl Bromide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024875#spectral-data-nmr-ir-ms-of-4-
methoxybenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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